An In-depth Technical Guide to 4-((Methylamino)methyl)aniline (CAS: 38020-69-8) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-((Methylamino)methyl)aniline (CAS: 38020-69-8) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-((Methylamino)methyl)aniline, a versatile building block in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, and critical applications in the landscape of drug discovery and development.
Core Chemical Identity and Physicochemical Profile
4-((Methylamino)methyl)aniline, also known by its synonym 4-amino-N-methylbenzylamine, is a substituted aniline derivative. Its unique structure, featuring a primary aromatic amine and a secondary benzylic amine, makes it a valuable intermediate for introducing specific pharmacophoric elements into drug candidates.
Chemical Identifiers:
-
Systematic Name: 4-((Methylamino)methyl)aniline
-
CAS Number: 38020-69-8
-
Molecular Formula: C₈H₁₂N₂
-
Molecular Weight: 136.19 g/mol
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Physical Form | Liquid | |
| Melting Point | 177-182 °C | |
| Boiling Point | 110 °C at 0.15 mmHg | |
| Flash Point | 116.4 ± 24.0 °C |
Strategic Synthesis of 4-((Methylamino)methyl)aniline
The synthesis of 4-((Methylamino)methyl)aniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic strategy, adapted from established methodologies for similar compounds, involves the reductive amination of a suitable benzaldehyde derivative, followed by the reduction of a nitro group.
A plausible and efficient synthesis route is outlined below. This process leverages commercially available starting materials and employs robust chemical transformations.
Synthesis of 4-((Methylamino)methyl)aniline
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-N-methylbenzylamine (Intermediate)
-
Imine Formation: To a solution of 4-nitrobenzaldehyde in a suitable solvent such as methanol, an equimolar amount of methylamine (as a solution in a solvent like ethanol or THF) is added. The reaction mixture is stirred at room temperature. The formation of the imine intermediate, N-methyl-1-(4-nitrophenyl)methanimine, can be monitored by techniques like TLC or GC-MS. The causality behind this initial step is the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine.
-
Reduction of the Imine: Without isolating the imine, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture. The temperature should be maintained, typically between 0-25°C, to control the reaction rate and prevent side reactions. The choice of NaBH₄ is strategic due to its selectivity for reducing the imine in the presence of the nitro group. The reaction is stirred until the reduction is complete.
-
Work-up and Isolation: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 4-nitro-N-methylbenzylamine.
Step 2: Synthesis of 4-((Methylamino)methyl)aniline (Final Product)
-
Nitro Group Reduction: The intermediate, 4-nitro-N-methylbenzylamine, is dissolved in a suitable solvent. A common and effective method for the reduction of an aromatic nitro group is catalytic hydrogenation. The intermediate is subjected to a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C). Alternatively, metal-acid systems like iron powder in the presence of hydrochloric acid can be employed. The choice of catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
-
Reaction Monitoring and Completion: The progress of the reduction is monitored until the starting material is fully consumed.
-
Final Isolation and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude product can be purified by a suitable method, such as column chromatography or distillation under reduced pressure, to afford pure 4-((Methylamino)methyl)aniline.
Applications in Drug Discovery and Development
4-((Methylamino)methyl)aniline serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for its incorporation into complex molecular scaffolds, making it a valuable asset for medicinal chemists.
Role as a Key Intermediate
This compound is an important intermediate in the synthesis of high-grade acid dyes and pharmaceuticals.[1] The presence of both a nucleophilic primary aromatic amine and a secondary amine allows for sequential and selective functionalization. This dual reactivity is highly desirable in the construction of diverse chemical libraries for high-throughput screening.
Incorporation into Pharmaceutical Scaffolds
The anilino-methylamine moiety is a feature in several classes of therapeutic agents. While specific drug examples containing this exact fragment are not readily found in top-selling pharmaceuticals, its structural motifs are present in various developmental and patented compounds. For instance, aniline derivatives are foundational to many kinase inhibitors, and the methylaminobenzyl group can be used to introduce specific binding interactions or to modulate the physicochemical properties of a lead compound. A patent for a pharmaceutical composition mentions the use of a related N-methyl-amino-anilino moiety in a 2-indolinone derivative, highlighting the relevance of this structural class in drug design.[2][3]
The primary amino group can be readily transformed into a wide array of functional groups, such as amides, sulfonamides, or used in cyclization reactions to form heterocyclic systems. The secondary amine provides a point for further substitution to fine-tune the molecule's properties, such as solubility, lipophilicity, and metabolic stability.
Potential Applications in Medicinal Chemistry
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-((Methylamino)methyl)aniline.
Hazard Identification:
-
GHS Pictograms: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
4-((Methylamino)methyl)aniline is a chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure and dual functionality provide a valuable platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this compound in their research endeavors.
References
-
PubChem. (n.d.). 4-Amino-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng Chemical. Retrieved from [Link]
- Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
-
ChemBK. (n.d.). 4-Methylaniline. Retrieved from [Link]
-
Yufeng. (n.d.). Methylaniline Chemical Properties,Uses,Production. Yufeng Chemical. Retrieved from [Link]
-
PubChem. (n.d.). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2. National Center for Biotechnology Information. Retrieved from [Link]
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng Chemical. Retrieved from [Link]
- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
-
European Patent Office. (2018, September 12). EP 2784056 B1 - METHOD FOR THE SELECTIVE PRODUCTION OF N-METHYL-PARA-ANISIDINE. Retrieved from [Link]
-
Sdfine. (n.d.). n-methylaniline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methylbenzylidene-4-methylaniline (CAS 16979-20-7). Retrieved from [Link]
Sources
- 1. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]
- 2. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]
